2-(Cyclopropylmethyl)-5-isopropylphenol
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Overview
Description
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a propan-2-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol typically involves the alkylation of a phenol derivative with cyclopropylmethyl and propan-2-yl groups. One common method includes the use of Friedel-Crafts alkylation, where a phenol is reacted with cyclopropylmethyl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclopropylmethyl and propan-2-yl groups may contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-4-(propan-2-yl)phenol
- 2-(Cyclopropylmethyl)-6-(propan-2-yl)phenol
- 2-(Cyclopropylmethyl)-5-(tert-butyl)phenol
Uniqueness
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol is unique due to the specific positioning of the cyclopropylmethyl and propan-2-yl groups on the phenol ring. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18O |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O/c1-9(2)11-5-6-12(13(14)8-11)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI Key |
NIVVQGWOMKMNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
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